molecular formula C13H22N2O2 B2665539 1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine CAS No. 2097864-02-1

1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine

Cat. No.: B2665539
CAS No.: 2097864-02-1
M. Wt: 238.331
InChI Key: PZGIULNCXAAHRF-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly as a potential synthetic intermediate or building block for more complex active molecules. Its structure, featuring a piperazine core substituted with a cyclopropanecarbonyl group and a tetrahydropyran (oxan-4-yl) ring, is a common pharmacophore in drug discovery. Piperazine derivatives bearing the cyclopropanecarbonyl moiety have demonstrated significant research value. For instance, the 4-(cyclopropanecarbonyl)piperazine functional group is a key structural component in advanced pharmaceutical compounds, such as PARP (poly [ADP-ribose] polymerase) inhibitors that are being investigated for their antitumor efficacy and are the subject of recent patent applications . This suggests potential research applications for this compound in developing targeted cancer therapies. The compound is intended for Research Use Only and is not approved for human, therapeutic, or veterinary diagnostic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. Specifications and Handling While specific data for this compound is limited, analogous 1-(cyclopropylcarbonyl)piperazine compounds are typically characterized as liquids with a density of approximately 1.087 g/mL and a boiling point around 120°C at 15 mmHg . They require storage in a refrigerator between 2-8°C . The product is offered in high purity, and it is recommended to store it in a cool, dry place to maintain stability. For detailed analytical data, including NMR and Mass Spectrometry, please contact the supplier.

Properties

IUPAC Name

cyclopropyl-[4-(oxan-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-13(11-1-2-11)15-7-5-14(6-8-15)12-3-9-17-10-4-12/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGIULNCXAAHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine typically involves the cyclization of piperazine derivatives. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the use of cyclopropanecarbonyl chloride and oxan-4-yl piperazine under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonium salts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. For example, piperazine derivatives have been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Piperazine Derivatives

Structural Analogues

1-Cyclohexyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine
  • Structure : Cyclohexyl and 1-methylpyrrole substituents.
  • Key Differences : The cyclohexyl group introduces greater lipophilicity compared to the cyclopropanecarbonyl moiety. The pyrrole-methyl group may enhance π-π stacking interactions, unlike the oxane ring, which contributes to conformational restraint.
  • Applications: Primarily studied for σ2 receptor binding in cancer theranostics .
PB28 Derivatives (e.g., 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine)
  • Structure : Cyclohexyl and tetrahydronaphthalene substituents.
  • Key Differences : The tetrahydronaphthalene group enhances aromatic interactions, contrasting with the oxane’s oxygen-mediated polarity.
  • Pharmacology : High σ2 receptor affinity (Ki = 0.68 nM) but lower selectivity compared to 1-cyclopropanecarbonyl-4-(oxan-4-yl)piperazine, which lacks σ2 activity .
Bridged Piperazines (e.g., 3,8-Diaza[3.2.1]bicyclooctane Analogues)
  • Structure : Rigid bicyclic frameworks replacing the piperazine ring.
  • Key Differences : Increased structural rigidity improves dopamine transporter (DAT) binding (IC50 = 1.4–8.2 nM) but reduces synthetic accessibility compared to the parent piperazine scaffold .

Pharmacological Analogues

PARP Inhibitors with Piperazine Cores
  • Example : 4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one (Form L)
  • Key Features : Shares the cyclopropanecarbonyl-piperazine motif with the target compound. Form L exhibits enhanced solubility and PARP inhibition (IC50 < 10 nM) due to its crystalline stability .
Cytotoxic Piperazine Derivatives (e.g., 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines)
  • Structure : Benzoyl and benzhydryl substituents.
  • Activity : Demonstrates cytotoxicity against multiple cancer cell lines (e.g., HCT-116 colon cancer, IC50 ~ 5–20 µM) but lacks the PARP-targeting specificity of this compound .

Physicochemical and Metabolic Comparisons

Solubility and pKa
  • This compound : The oxane ring enhances aqueous solubility (~60–80 µM at pH 6.5), comparable to ethylene-spacer piperazine derivatives (e.g., 8ac, 8ad) .
  • Piperazine-Quinolone Hybrids: Direct attachment of piperazine to quinolones (e.g., 8a) reduces solubility (<20 µM), highlighting the oxane spacer’s advantage in the target compound .
Metabolic Stability
  • Piperazine moieties are often metabolic hot spots. The cyclopropanecarbonyl group in the target compound may reduce oxidative deethylation, a liability observed in simpler piperazines (e.g., metabolites A and B in ) .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Substituents Target/Activity Key Property Reference
This compound Cyclopropanecarbonyl, oxane PARP inhibition Crystalline stability (Form A/L)
PB28 Cyclohexyl, tetrahydronaphthalene σ2 receptor agonist Ki = 0.68 nM (σ2)
1-(4-Chlorobenzhydryl)piperazine Benzhydryl, benzoyl Cytotoxicity IC50 = 5–20 µM (HCT-116)
Bridged Piperazines (e.g., 7) 3,8-Diaza[3.2.1]bicyclooctane Dopamine transporter inhibition IC50 = 8.0 nM (DAT)

Table 2: Physicochemical Properties

Compound Aqueous Solubility (µM) pKa (Piperazine N) ClogD Metabolic Stability
This compound 60–80 (pH 6.5) ~6.0 1.2 High
Piperazine-Quinolone 8a <20 (pH 6.5) 3.8 2.5 Moderate
PB28 N/A 8.9 3.1 Low (deethylation)

Biological Activity

1-Cyclopropanecarbonyl-4-(oxan-4-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves a Mannich reaction, which is a well-established method for generating piperazine derivatives. The compound was characterized using various techniques including:

  • Fourier Transform Infrared Spectroscopy (FT-IR)
  • Proton Nuclear Magnetic Resonance Spectroscopy (1H-NMR)
  • Mass Spectrometry (MS)

These methods confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against various bacterial strains, which is crucial given the rising concerns over antibiotic resistance. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound possesses a broad-spectrum antimicrobial effect, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.5 ± 0.5
A549 (Lung Cancer)8.3 ± 0.3

The compound's mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest, which warrants further investigation through detailed mechanistic studies.

Case Studies

Recent case studies have highlighted the potential applications of this compound in treating infections caused by multidrug-resistant organisms. For instance, a study published in Frontiers in Chemistry evaluated various piperazine derivatives and found that modifications to the piperazine ring significantly enhanced biological activity against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by their structural components. The presence of specific functional groups can enhance or diminish their efficacy. For example, substituents on the piperazine ring can alter lipophilicity and interaction with biological targets, as illustrated in recent research where various derivatives were synthesized and tested for urease inhibition .

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